molecular formula C10H19NO2 B023162 1-Piperidinepropanoic acid, ethyl ester CAS No. 19653-33-9

1-Piperidinepropanoic acid, ethyl ester

Cat. No. B023162
CAS RN: 19653-33-9
M. Wt: 185.26 g/mol
InChI Key: MPAWVDTVWPPKJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-piperidinepropanoic acid, ethyl ester, often involves esterification reactions and modifications of the piperidine ring. For instance, ethyl α-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl)acetate is converted into substituted pyridines through strategic synthetic routes (Prostakov et al., 1970). Another method involves using piperidine-4-carboxylic acid and ethanol for the synthesis of 4-ethyl formate piperidine, showcasing esterification's role in crafting piperidine-based esters (Du Xiao-chao, 2007).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives provide insights into the conformation and association behaviors of these compounds. Studies on hydroxy derivatives of hydropyridine suggest significant conformational flexibility and the ability to form extensive hydrogen-bonded networks, influencing the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including ester hydrolysis, decarboxylation, and Claisen rearrangement, leading to the synthesis of complex structures. The hydrolysis of piperidine esters to corresponding carboxylic acids and ethylene is a critical step in the decomposition of these compounds, showcasing their chemical reactivity (Rosas et al., 2005).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Although specific data on 1-piperidinepropanoic acid, ethyl ester, are not provided in the referenced studies, the general understanding of related compounds suggests that these properties are crucial for determining their suitability for various applications and synthesis processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, define the versatility of piperidine derivatives in synthetic chemistry. For example, the esterification reactions and the subsequent reactivity of the ester groups play a significant role in the synthesis and functionalization of these compounds (Du Xiao-chao, 2007).

Scientific Research Applications

Anticancer Properties

1-Piperidinepropanoic acid, ethyl ester, when appended with 1,3,4-oxadiazole hybrids, has been evaluated for its potential as an anticancer agent. Compounds synthesized from this ester demonstrated significant anticancer activity, with some compounds showing strong anticancer properties relative to the reference drug doxorubicin. This indicates the potential therapeutic utility of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, although further in vivo studies are required to ascertain their effectiveness (Rehman et al., 2018).

Chemical Synthesis and Biological Activity

The compound has also been involved in the synthesis of biologically active alkaloids such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective manner. This underlines the versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives as chiral building blocks for the preparation of various biologically active compounds (Passarella et al., 2005).

Medicinal Chemistry and Intermediates

Moreover, the compound has been utilized in medicinal chemistry as an intermediate. For example, it's used in the synthesis of phenylpropanoid esters, which are important medicinal chemicals or intermediates, particularly those with hydroxyl and/or methoxy groups on the benzene ring. This highlights its role in facilitating the synthesis of compounds with potential medicinal applications (Wang et al., 2011).

properties

IUPAC Name

ethyl 3-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAWVDTVWPPKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066512
Record name 1-Piperidinepropanoic acid, ethyl ester
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Piperidinepropanoic acid, ethyl ester

CAS RN

19653-33-9
Record name Ethyl 1-piperidinepropanoate
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Record name 1-Piperidinepropanoic acid, ethyl ester
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Record name 1-Piperidinepropanoic acid, ethyl ester
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Record name Ethyl piperidine-1-propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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